(6S)-5-[1-(3,4-Dimethoxybenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one
(6S)-5-[1-(3,4-Dimethoxybenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one
EMD57439 is a PDE 3 inhibitor.
Brand Name:
Vulcanchem
CAS No.:
148714-88-9
VCID:
VC0527057
InChI:
InChI=1S/C22H23N3O4S/c1-13-20(23-24-22(27)30-13)15-6-8-17-14(11-15)5-4-10-25(17)21(26)16-7-9-18(28-2)19(12-16)29-3/h6-9,11-13H,4-5,10H2,1-3H3,(H,24,27)/t13-/m0/s1
SMILES:
CC1C(=NNC(=O)S1)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC(=C(C=C4)OC)OC
Molecular Formula:
C22H23N3O4S
Molecular Weight:
425.5 g/mol
(6S)-5-[1-(3,4-Dimethoxybenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one
CAS No.: 148714-88-9
Inhibitors
VCID: VC0527057
Molecular Formula: C22H23N3O4S
Molecular Weight: 425.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 148714-88-9 |
---|---|
Product Name | (6S)-5-[1-(3,4-Dimethoxybenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one |
Molecular Formula | C22H23N3O4S |
Molecular Weight | 425.5 g/mol |
IUPAC Name | (6S)-5-[1-(3,4-dimethoxybenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one |
Standard InChI | InChI=1S/C22H23N3O4S/c1-13-20(23-24-22(27)30-13)15-6-8-17-14(11-15)5-4-10-25(17)21(26)16-7-9-18(28-2)19(12-16)29-3/h6-9,11-13H,4-5,10H2,1-3H3,(H,24,27)/t13-/m0/s1 |
Standard InChIKey | IZLRMTJLQCLMKF-ZDUSSCGKSA-N |
Isomeric SMILES | C[C@H]1C(=NNC(=O)S1)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC(=C(C=C4)OC)OC |
SMILES | CC1C(=NNC(=O)S1)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC(=C(C=C4)OC)OC |
Canonical SMILES | CC1C(=NNC(=O)S1)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC(=C(C=C4)OC)OC |
Appearance | Solid powder |
Description | EMD57439 is a PDE 3 inhibitor. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | EMD57439; EMD-57439; EMD 57439; |
Reference | 1: Kusakari Y, Hongo K, Kawai M, Konishi M, Kurihara S. Use of the Ca-shortening curve to estimate the myofilament responsiveness to Ca2+ in tetanized rat ventricular myocytes. J Physiol Sci. 2006 Jun;56(3):219-26. Epub 2006 Jun 3. PubMed PMID: 16839456. 2: Lipscomb-Allhouse S, Mulligan IP, Ashley CC. The effects of the inotropic agent EMD 57033 on activation and relaxation kinetics in frog skinned skeletal muscle. Pflugers Arch. 2001 May;442(2):171-7. PubMed PMID: 11417210. |
PubChem Compound | 15681557 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume